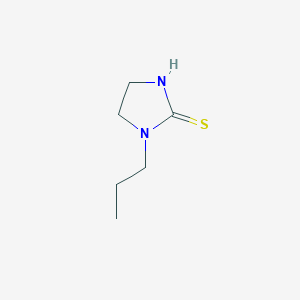
1-Propylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of propylamine with carbon disulfide and formaldehyde under basic conditions. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired imidazolidine-2-thione ring .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between propylamine, carbon disulfide, and formaldehyde, resulting in higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Propylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine-2-thiones.
Scientific Research Applications
1-Propylimidazolidine-2-thione has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Propylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of its anti-HIV activity, the compound inhibits the enzyme reverse transcriptase, preventing the replication of the virus .
Comparison with Similar Compounds
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2-thione: Exhibits antidiabetic and anti-inflammatory activities.
Uniqueness: 1-Propylimidazolidine-2-thione stands out due to its unique combination of a propyl group and imidazolidine-2-thione ring, which enhances its chemical reactivity and broadens its range of applications. Its ability to form stable metal complexes and its potential as an anti-HIV agent further distinguish it from other similar compounds .
Properties
CAS No. |
24521-44-6 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-propylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
InChI Key |
CASCDJLRHJZLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


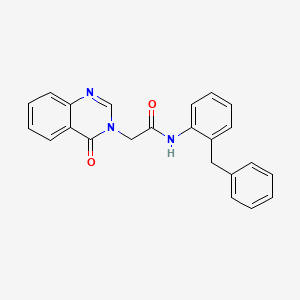

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
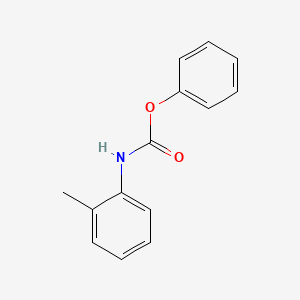
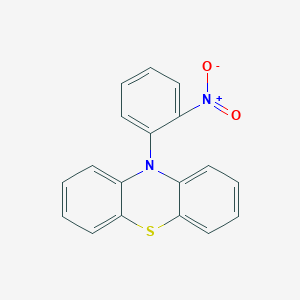

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
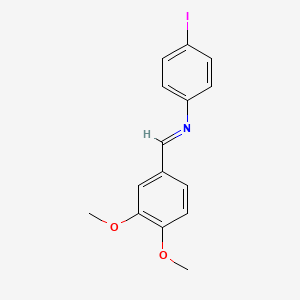

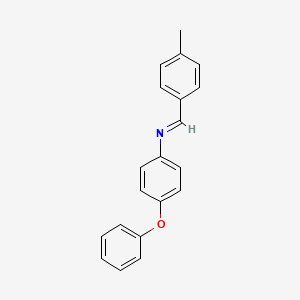
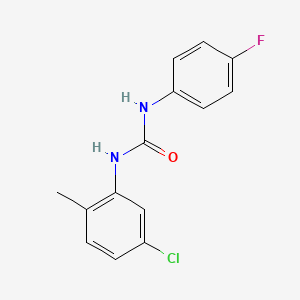
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
